molecular formula C7H9ClN2O3S B13006201 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid

5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid

Katalognummer: B13006201
Molekulargewicht: 236.68 g/mol
InChI-Schlüssel: NCXCNHUFEOGXMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C7H9ClN2O3S and a molecular weight of 236.68 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a dimethylamino group, and a sulfonic acid group. It is primarily used in research and industrial applications due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid typically involves the chlorination of 4-(dimethylamino)pyridine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in diverse chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid is unique due to the presence of both a chloro group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct reactivity and solubility properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C7H9ClN2O3S

Molekulargewicht

236.68 g/mol

IUPAC-Name

5-chloro-4-(dimethylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C7H9ClN2O3S/c1-10(2)7-5(8)3-9-4-6(7)14(11,12)13/h3-4H,1-2H3,(H,11,12,13)

InChI-Schlüssel

NCXCNHUFEOGXMV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=NC=C1S(=O)(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.